シアノ(1-シアノシクロペンチル)酢酸エチル

説明

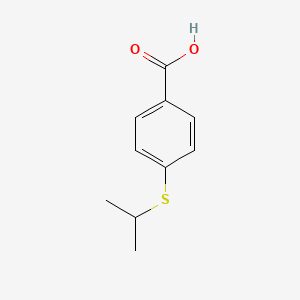

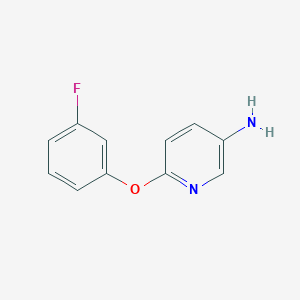

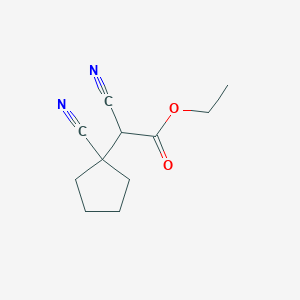

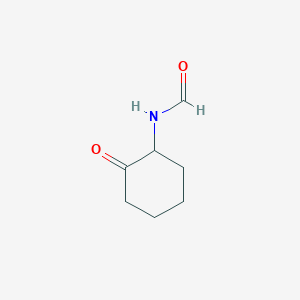

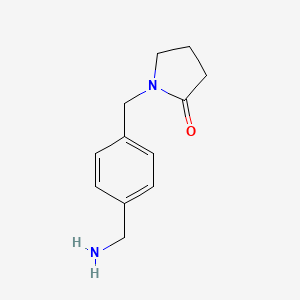

Ethyl cyano(1-cyanocyclopentyl)acetate is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound contains both a nitrile and an ester functional group, making it a versatile intermediate in organic synthesis. It is primarily used in proteomics research and other scientific applications .

科学的研究の応用

Ethyl cyano(1-cyanocyclopentyl)acetate is widely used in scientific research due to its versatility. Some of its applications include:

Proteomics Research: It is used as a reagent in the synthesis of peptides and proteins, aiding in the study of protein structure and function.

Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds and other complex organic molecules.

作用機序

Target of Action

Ethyl cyano(1-cyanocyclopentyl)acetate is a complex organic compound that contains a carboxylate ester and a nitrile . It is a specialty product for proteomics research . .

Mode of Action

It is known that compounds with similar structures, such as ethyl cyanoacetate, have three different reactive centers—nitrile, ester, acidic methylene site—which make them versatile synthetic building blocks for a variety of functional and pharmacologically active substances . They can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .

Biochemical Pathways

For instance, Ethyl cyanoacetate is involved in the Acetate Pathway, which is crucial for the biosynthesis of polyketides and related compounds .

Pharmacokinetics

It is known that the compound has a molecular weight of 20624 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

It is known that compounds with similar structures, such as ethyl cyanoacetate, are used as starting materials for synthesis due to their variety of functional groups and chemical reactivity .

Action Environment

It is known that ethyl cyanoacetate, a compound with a similar structure, is a colorless liquid with a pleasant odor , suggesting that it may be stable under a variety of environmental conditions.

生化学分析

Biochemical Properties

Ethyl cyano(1-cyanocyclopentyl)acetate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s cyano and ester groups make it a versatile intermediate in synthetic organic chemistry. It is known to participate in condensation reactions, such as the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group . This interaction is crucial for the synthesis of various bioactive molecules.

Cellular Effects

Ethyl cyano(1-cyanocyclopentyl)acetate influences several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes can lead to changes in metabolic flux and the levels of specific metabolites . These effects are essential for understanding the compound’s role in cellular function and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of ethyl cyano(1-cyanocyclopentyl)acetate involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . These interactions can lead to changes in gene expression and alterations in cellular pathways. The compound’s cyano group is particularly reactive, making it a valuable tool for studying enzyme mechanisms and developing new biochemical assays.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl cyano(1-cyanocyclopentyl)acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity can decrease over time if not stored properly . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of ethyl cyano(1-cyanocyclopentyl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects . Understanding the dosage threshold is crucial for developing safe and effective therapeutic applications of this compound.

Metabolic Pathways

Ethyl cyano(1-cyanocyclopentyl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound’s cyano and ester groups are key functional groups that participate in various biochemical reactions. These interactions can affect metabolic flux and the levels of specific metabolites, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of ethyl cyano(1-cyanocyclopentyl)acetate within cells and tissues are essential for understanding its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall activity and function.

Subcellular Localization

Ethyl cyano(1-cyanocyclopentyl)acetate’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

準備方法

Ethyl cyano(1-cyanocyclopentyl)acetate can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with 1-cyanocyclopentyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Another method involves the direct cyanoacetylation of 1-cyanocyclopentylamine with ethyl cyanoacetate under acidic or basic conditions. This reaction can be facilitated by using catalysts such as p-toluenesulfonic acid or sodium ethoxide .

化学反応の分析

Ethyl cyano(1-cyanocyclopentyl)acetate undergoes various chemical reactions due to its reactive nitrile and ester groups. Some of the common reactions include:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a metal catalyst.

類似化合物との比較

Ethyl cyano(1-cyanocyclopentyl)acetate can be compared with other similar compounds such as ethyl cyanoacetate and ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate. While all these compounds contain nitrile and ester groups, ethyl cyano(1-cyanocyclopentyl)acetate is unique due to the presence of the cyclopentyl ring, which imparts different steric and electronic properties .

Similar Compounds

- Ethyl cyanoacetate

- Ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate

特性

IUPAC Name |

ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-15-10(14)9(7-12)11(8-13)5-3-4-6-11/h9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBABJTYJPFDGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1(CCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585340 | |

| Record name | Ethyl cyano(1-cyanocyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62953-74-6 | |

| Record name | Ethyl α,1-dicyanocyclopentaneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62953-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyano(1-cyanocyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)